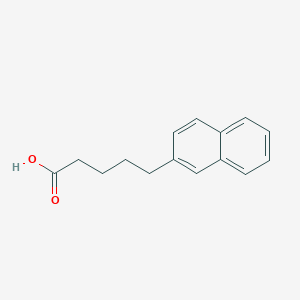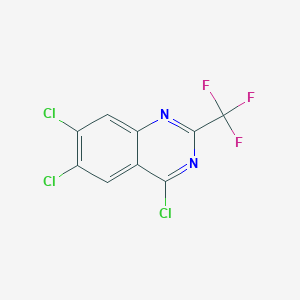![molecular formula C8H11Cl2N3 B13672464 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, making it a valuable molecule for various biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via reductive amination or similar methods. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit certain signaling pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
類似化合物との比較
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on specific molecular interactions and pathways .
特性
分子式 |
C8H11Cl2N3 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC名 |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;;/h1-4,11H,5,9H2;2*1H |
InChIキー |
CLLMPCAEYLCERX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)CN)N=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
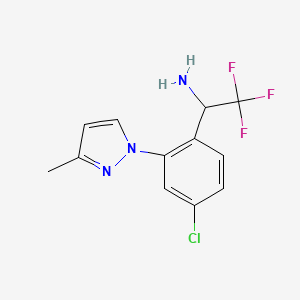

![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
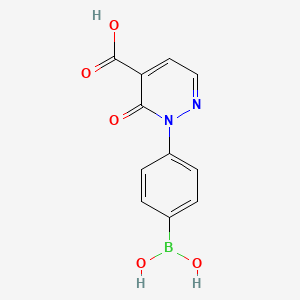
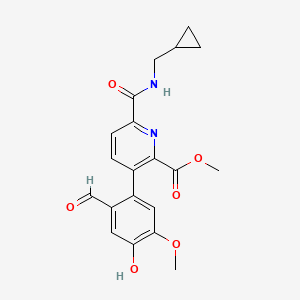
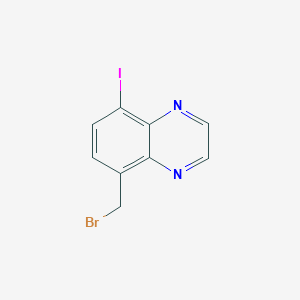
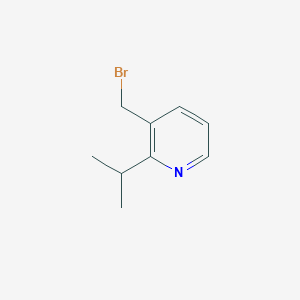
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)



